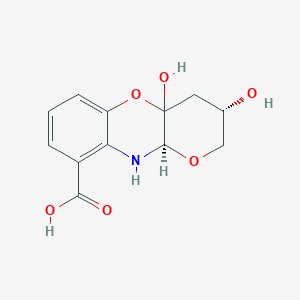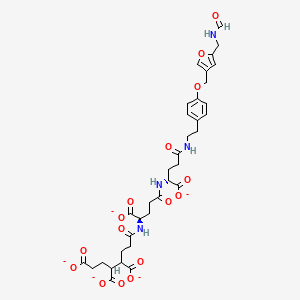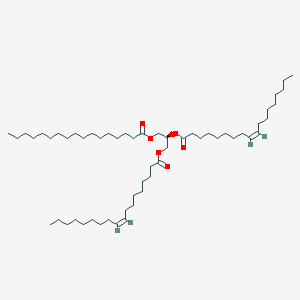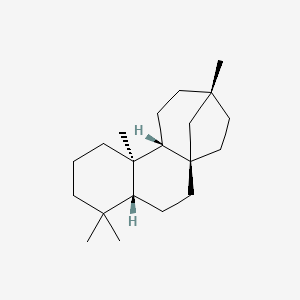![molecular formula C37H64O5 B1241098 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1241098.png)
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a diglyceride, also known as diacylglycerol (DAG). It is a glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. The specific fatty acids in this compound are hexadec-9-enoic acid (16:1(9Z)) and octadeca-9,12,15-trienoic acid (18:3(9Z,12Z,15Z)). Diacylglycerols play crucial roles in various biological processes, including acting as intermediates in lipid metabolism and serving as signaling molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by enzymes such as lipases or by chemical catalysts under controlled conditions. The process involves the following steps:
Activation of Fatty Acids: The fatty acids are first activated by converting them into their corresponding acyl-CoA derivatives.
Esterification: The activated fatty acids are then esterified with glycerol in the presence of a catalyst, such as an enzyme or an acid catalyst, to form the diglyceride.
Industrial Production Methods
Industrial production of diacylglycerols often employs enzymatic methods due to their specificity and mild reaction conditions. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. The reaction is typically carried out in a solvent-free system or in the presence of a suitable organic solvent to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides. The reaction conditions typically involve mild temperatures and the presence of a catalyst.
Hydrolysis: Hydrolysis can be carried out using water or aqueous solutions of acids or bases under mild to moderate temperatures.
Transesterification: This reaction can be catalyzed by acids, bases, or enzymes such as lipases. The reaction conditions vary depending on the catalyst used.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New diacylglycerols with different fatty acid compositions.
Aplicaciones Científicas De Investigación
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of diglycerides in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and lipid metabolism.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate exerts its effects through several mechanisms:
Signaling Molecule: Acts as a second messenger in various signaling pathways, particularly those involving protein kinase C (PKC).
Lipid Metabolism: Serves as an intermediate in the synthesis and degradation of triglycerides and other lipids.
Comparación Con Compuestos Similares
Similar Compounds
DG(161(9Z)/181(9Z)/00): Another diglyceride with similar fatty acid composition but with one less double bond in the second fatty acid chain.
DG(160/181(9Z)/00): A diglyceride with a saturated fatty acid (16:0) and a monounsaturated fatty acid (18:1(9Z)).
Uniqueness
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of multiple double bonds in the fatty acid chains makes it more susceptible to oxidation and provides unique signaling capabilities compared to other diglycerides .
Propiedades
Fórmula molecular |
C37H64O5 |
|---|---|
Peso molecular |
588.9 g/mol |
Nombre IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H64O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18,35,38H,3-4,6,8-10,12,15,19-34H2,1-2H3/b7-5-,13-11-,16-14-,18-17-/t35-/m0/s1 |
Clave InChI |
UUPFPLJLQPYEKS-BTMLKTQRSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)

![(Z)-5-[(1R,2R,4aR,8aR)-2-(hydroxymethyl)-1,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1241018.png)

![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)









